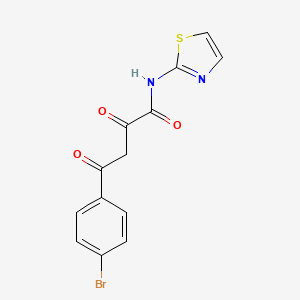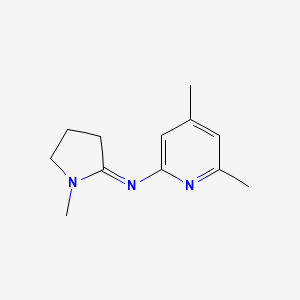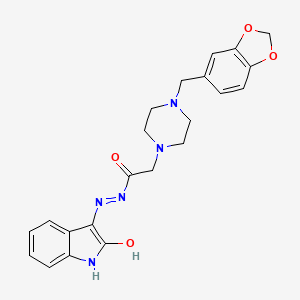
2,4-Pyrimidinediamine, N(sup 4)-(2-(bis(1-methylethyl)amino)ethyl)-6-chloro-N(sup 2)-methyl-N(sup 2)-(4-methylphenyl)-5-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Pyrimidinediamine, N(sup 4)-(2-(bis(1-methylethyl)amino)ethyl)-6-chloro-N(sup 2)-methyl-N(sup 2)-(4-methylphenyl)-5-(methylthio)- is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potent inhibitory activity against anaplastic lymphoma kinase (ALK) and histone deacetylases (HDAC), making it a promising candidate for the treatment of ALK-positive non-small cell lung cancer (NSCLC) and other related conditions .
Métodos De Preparación
The synthesis of 2,4-Pyrimidinediamine, N(sup 4)-(2-(bis(1-methylethyl)amino)ethyl)-6-chloro-N(sup 2)-methyl-N(sup 2)-(4-methylphenyl)-5-(methylthio)- involves a series of chemical reactionsThe reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4-Pyrimidinediamine, N(sup 4)-(2-(bis(1-methylethyl)amino)ethyl)-6-chloro-N(sup 2)-methyl-N(sup 2)-(4-methylphenyl)-5-(methylthio)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of ALK-positive NSCLC. The compound’s dual inhibitory activity against ALK and HDAC makes it a valuable tool for studying the mechanisms of cancer cell proliferation and resistance .
Mecanismo De Acción
The mechanism of action of this compound involves the inhibition of ALK and HDAC. ALK is a receptor tyrosine kinase that plays a crucial role in the development and progression of certain types of cancer. By inhibiting ALK, the compound can block the signaling pathways that promote cancer cell growth and survival. HDACs are enzymes that regulate gene expression by modifying the acetylation status of histones. Inhibition of HDACs can lead to changes in gene expression that promote cancer cell death and inhibit tumor growth .
Comparación Con Compuestos Similares
Similar compounds to 2,4-Pyrimidinediamine, N(sup 4)-(2-(bis(1-methylethyl)amino)ethyl)-6-chloro-N(sup 2)-methyl-N(sup 2)-(4-methylphenyl)-5-(methylthio)- include other 2,4-pyrimidinediamine derivatives that also exhibit inhibitory activity against ALK and HDAC. this compound is unique in its balanced and potent inhibitory activity against both targets, making it a promising lead compound for the treatment of ALK-positive NSCLC, especially in cases where resistance to other inhibitors, such as Crizotinib and Ceritinib, has developed .
Propiedades
Número CAS |
55417-03-3 |
|---|---|
Fórmula molecular |
C21H32ClN5S |
Peso molecular |
422.0 g/mol |
Nombre IUPAC |
6-chloro-4-N-[2-[di(propan-2-yl)amino]ethyl]-2-N-methyl-2-N-(4-methylphenyl)-5-methylsulfanylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C21H32ClN5S/c1-14(2)27(15(3)4)13-12-23-20-18(28-7)19(22)24-21(25-20)26(6)17-10-8-16(5)9-11-17/h8-11,14-15H,12-13H2,1-7H3,(H,23,24,25) |
Clave InChI |
ZSUFANIRSDWLOS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C)C2=NC(=C(C(=N2)Cl)SC)NCCN(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,17,17,17-Dotriacontafluoro-16-(trifluoromethyl)heptadecyl]oxirane](/img/structure/B12733011.png)

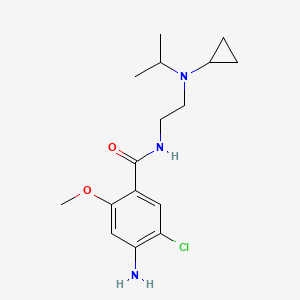
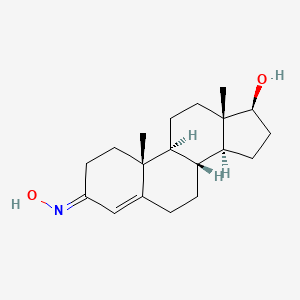

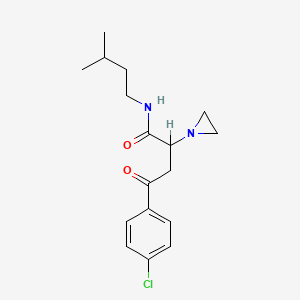
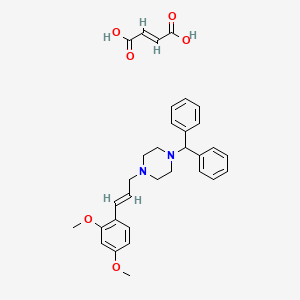
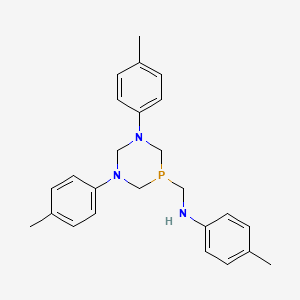
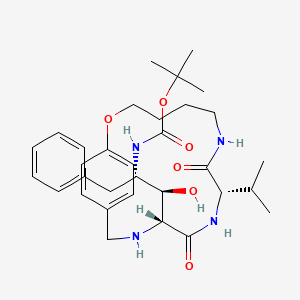
![4-[(4aR,11aS)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-(4-fluorophenyl)butan-1-one;(E)-but-2-enedioic acid](/img/structure/B12733053.png)
